Cas no 2229345-12-2 (2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol)

2-Amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol is a nitroaromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its structure, incorporating a methoxy-substituted phenyl ring and a nitro group, lends itself to applications in pharmaceutical and fine chemical research. The compound’s reactivity allows for further functionalization, enabling the development of complex molecules. Its well-defined molecular framework ensures consistent performance in synthetic pathways, while the presence of multiple reactive sites offers flexibility in derivatization. This compound is particularly valuable in the preparation of bioactive molecules, where precise structural modifications are critical. Suitable for controlled laboratory use, it is handled under standard safety protocols for nitroaromatic compounds.
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol structure
2229345-12-2 structure
Product name:2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
CAS No:2229345-12-2
MF:C10H14N2O4
Molecular Weight:226.229162693024
CID:6267165
PubChem ID:165723045

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
    • 2229345-12-2
    • EN300-1798165
    • インチ: 1S/C10H14N2O4/c1-16-9-3-2-7(4-8(11)6-13)10(5-9)12(14)15/h2-3,5,8,13H,4,6,11H2,1H3
    • InChIKey: LEDXTNKKAPAZBP-UHFFFAOYSA-N
    • SMILES: OCC(CC1C=CC(=CC=1[N+](=O)[O-])OC)N

計算された属性

  • 精确分子量: 226.09535693g/mol
  • 同位素质量: 226.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • XLogP3: 0.4

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1798165-1g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
1g
$1172.0 2023-09-19
Enamine
EN300-1798165-2.5g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
2.5g
$2295.0 2023-09-19
Enamine
EN300-1798165-5.0g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
5g
$3396.0 2023-06-02
Enamine
EN300-1798165-0.25g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
0.25g
$1078.0 2023-09-19
Enamine
EN300-1798165-5g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
5g
$3396.0 2023-09-19
Enamine
EN300-1798165-0.05g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
0.05g
$983.0 2023-09-19
Enamine
EN300-1798165-1.0g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
1g
$1172.0 2023-06-02
Enamine
EN300-1798165-0.5g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
0.5g
$1124.0 2023-09-19
Enamine
EN300-1798165-10.0g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
10g
$5037.0 2023-06-02
Enamine
EN300-1798165-0.1g
2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol
2229345-12-2
0.1g
$1031.0 2023-09-19

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol 関連文献

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-olに関する追加情報

Professional Introduction to 2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol (CAS No. 2229345-12-2)

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol, with the CAS number 2229345-12-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, exhibits potential applications in the synthesis of bioactive molecules and has been the subject of extensive studies in academic and industrial settings.

The molecular structure of 2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol consists of a propan-1-ol backbone substituted with a 4-methoxy-2-nitrophenyl group at the third carbon position. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in the construction of more complex chemical entities. The presence of both amino and hydroxyl functional groups enhances its versatility in various synthetic pathways, particularly in the development of pharmacologically relevant compounds.

In recent years, there has been a growing interest in exploring the pharmacological potential of 2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol. Research studies have highlighted its role as a precursor in the synthesis of novel therapeutic agents targeting various biological pathways. For instance, preliminary investigations suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and metabolic disorders. These findings align with the broader trend in drug discovery towards identifying small molecules that can modulate complex disease mechanisms.

The nitro and methoxy substituents on the aromatic ring contribute to the compound's electronic properties, influencing its interactions with biological targets. The nitro group, in particular, can be reduced to an amine under specific conditions, opening up possibilities for further functionalization. This reactivity has been exploited in synthetic strategies aimed at creating more intricate molecular architectures. Additionally, the methoxy group provides a site for selective modifications, allowing chemists to tailor the properties of derived compounds for specific applications.

Advances in computational chemistry have further facilitated the study of 2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol. Molecular modeling techniques have been employed to predict its binding affinity to potential drug targets, providing insights into its pharmacological profile. These computational approaches complement experimental efforts, enabling researchers to design more efficient synthetic routes and optimize lead compounds. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery, streamlining the process from hit identification to candidate optimization.

The synthesis of 2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol presents unique challenges due to its complex structural features. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Catalytic processes and green chemistry principles have been increasingly adopted to improve yield and reduce environmental impact. These innovations not only enhance efficiency but also align with global efforts towards sustainable chemical manufacturing.

In conclusion, 2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol (CAS No. 2229345-12-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in addressing complex medical challenges.

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